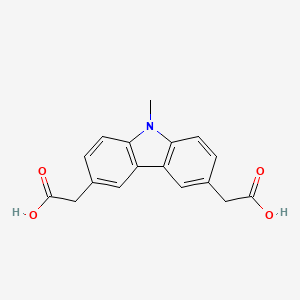
9H-Carbazole-3,6-diacetic acid, 9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole-3,6-diacetic acid, 9-methyl-: is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and morphological stability . These properties make them valuable in various applications, including nanodevices, rechargeable batteries, and electrochemical transistors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3,6-diacetic acid, 9-methyl- typically involves the functionalization of the carbazole nucleus at the 3 and 6 positions. One common method is the Schiff base condensation of 9-ethylcarbazole-3,6-dicarbaldehyde with thiosemicarbazides . This reaction is carried out under mild conditions and results in high yields of the desired product .
Industrial Production Methods: Industrial production methods for carbazole derivatives often involve electropolymerization techniques. Carbazole moieties can be electropolymerized to form poly(2,7-carbazole) or poly(3,6-carbazole) derivatives . These methods are advantageous due to the lower bandgap energy values and the presence of poly para phenylene-like structures .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Carbazole-3,6-diacetic acid, 9-methyl- undergoes various chemical reactions, including:
Oxidation: Carbazole derivatives can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic substitutions, such as formylation and acylation, are common at the 3 and 6 positions of the carbazole nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like acyl chlorides and formylating agents are employed.
Major Products:
Oxidation: Hydroxylated carbazole derivatives.
Reduction: Reduced carbazole derivatives with modified electronic properties.
Substitution: Formylated and acylated carbazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Carbazole derivatives are used in the synthesis of conducting polymers, which have applications in organic light-emitting diodes (OLEDs), organic photorefractive materials, and organic field-effect transistors (OFETs) .
Biology: Carbazole compounds exhibit a range of biological activities, including antiproliferative, antitumor, antibacterial, anti-inflammatory, and antioxidant activities . These properties make them valuable in medicinal chemistry for developing new therapeutic agents.
Medicine: In medicinal chemistry, carbazole derivatives are explored for their potential as anticancer, antiviral, and antiparasitic agents . Their ability to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase makes them candidates for treating neurodegenerative diseases .
Industry: In the industrial sector, carbazole derivatives are used in the production of dyes, pigments, and photoconductors . Their excellent thermal stability and photophysical properties make them suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 9H-Carbazole-3,6-diacetic acid, 9-methyl- involves its interaction with molecular targets and pathways. Carbazole derivatives can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to increased levels of neurotransmitters in the brain . This mechanism is beneficial in treating neurodegenerative diseases like Alzheimer’s . Additionally, carbazole compounds can interact with DNA and proteins, leading to their antiproliferative and antitumor effects .
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole-3,6-dicarboxylic acid: Another derivative of carbazole with similar properties.
9-Methyl-9H-carbazole-3-carboxylic acid: A related compound with a different substitution pattern.
9H-Fluorene: A structurally related compound that undergoes similar oxidation reactions.
Uniqueness: 9H-Carbazole-3,6-diacetic acid, 9-methyl- is unique due to its specific substitution pattern at the 3 and 6 positions, which enhances its electronic properties and reactivity . This makes it particularly valuable in applications requiring high charge carrier mobility and stability .
Eigenschaften
IUPAC Name |
2-[6-(carboxymethyl)-9-methylcarbazol-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-18-14-4-2-10(8-16(19)20)6-12(14)13-7-11(9-17(21)22)3-5-15(13)18/h2-7H,8-9H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCOSYBTWMHMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CC(=O)O)C3=C1C=CC(=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80357948 |
Source


|
| Record name | 9H-Carbazole-3,6-diacetic acid, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56297-12-2 |
Source


|
| Record name | 9H-Carbazole-3,6-diacetic acid, 9-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80357948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
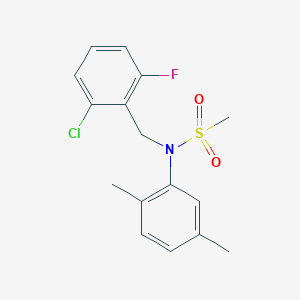
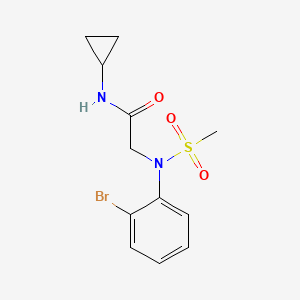
![N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5846371.png)
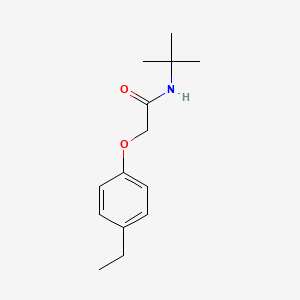
![1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5846382.png)
![N-{5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5846398.png)
![N-[4-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]propanamide](/img/structure/B5846403.png)
![2-(((4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole](/img/structure/B5846409.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5846410.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5846416.png)

![N-[bis(methylsulfanyl)methylidene]-4-nitro-benzenesulfenamide](/img/structure/B5846436.png)
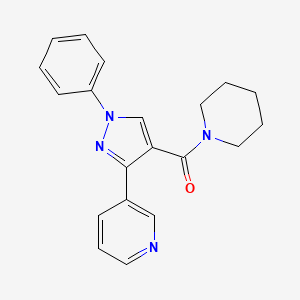
![3-METHOXY-4-METHYL-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-6-ONE](/img/structure/B5846466.png)
